2-(5-methyl-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole

Description

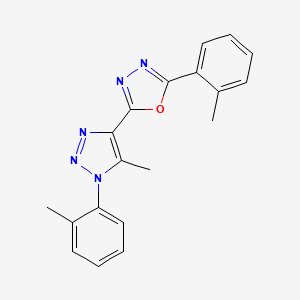

2-(5-Methyl-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with two ortho-methylphenyl (o-tolyl) groups and a 1,2,3-triazole moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its electron-deficient nature and stability, making it a scaffold of interest in medicinal and materials chemistry . The triazole ring contributes additional hydrogen-bonding capabilities and structural rigidity, which are advantageous in biological interactions .

This compound is synthesized via cyclization reactions, likely employing tetrazole intermediates and carboxylic acid derivatives under coupling agents such as DIC (N,N'-diisopropylcarbodiimide), as demonstrated in analogous syntheses of 1,3,4-oxadiazoles . Structural characterization typically involves NMR spectroscopy and X-ray crystallography, with refinement programs like SHELXL ensuring accurate determination of molecular geometry .

Properties

IUPAC Name |

2-[5-methyl-1-(2-methylphenyl)triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-12-8-4-6-10-15(12)18-21-22-19(25-18)17-14(3)24(23-20-17)16-11-7-5-9-13(16)2/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXBTKQKNDTENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)C3=C(N(N=N3)C4=CC=CC=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This is followed by the formation of the oxadiazole ring via a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the triazole or oxadiazole rings, leading to different structural analogs.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups to the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that triazole derivatives exhibit notable antimicrobial properties. For example, compounds structurally related to 2-(5-methyl-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole have been synthesized and tested for their antibacterial and antifungal activities. A study demonstrated that certain derivatives displayed significant inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections .

Anticancer Properties

Triazole compounds have also been investigated for their anticancer properties. In vitro studies indicated that the compound can induce apoptosis in cancer cells. For instance, a related triazole derivative was shown to increase early and late apoptotic cell populations significantly when treated at specific concentrations . The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Materials Science

Polymeric Applications

The incorporation of This compound into polymer matrices has been explored to enhance material properties. The compound's unique structure allows it to act as a crosslinking agent in polymer synthesis. This results in improved thermal stability and mechanical strength of the resultant materials. A study highlighted the successful integration of triazole derivatives into polyvinyl chloride (PVC) composites, leading to enhanced performance under thermal stress .

Agricultural Chemistry

Pesticidal Activity

The application of triazole derivatives in agriculture has been a growing area of interest. Research indicates that compounds similar to This compound can function as effective pesticides. Field trials demonstrated that these compounds could significantly reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Table 1: Antimicrobial Activity of Related Compounds

Table 2: Pesticidal Efficacy in Field Trials

Mechanism of Action

The mechanism of action of 2-(5-methyl-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives

2-Phenyl-5-(o-tolyl)-1,3,4-oxadiazole (3l): Differs by replacing the triazole moiety with a phenyl group. Synthesized with 88% yield via DIC-mediated coupling .

5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) :

- Features electron-withdrawing nitro and chloro groups.

- Exhibits significant CNS depressant activity due to enhanced electron deficiency, unlike the target compound’s electron-donating methyl groups .

Triazole-Containing Hybrids

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole :

- Combines triazole, pyrazole, and thiazole rings.

- Shows antimicrobial activity (MIC: 100–200 μg/mL) due to halogenated aryl groups enhancing lipophilicity and target binding .

Compound 35c (Thiazole-triazole hybrid) :

- Contains bromophenyl and chlorophenyl substituents.

- Antimicrobial inhibition zones: 18–25 mm; MIC: 100–200 μg/mL .

Physicochemical Properties

- Solid-State Behavior : Analogous oxadiazoles (e.g., 5j, 3l) are crystalline solids, suggesting similar stability for the target compound .

Biological Activity

The compound 2-(5-methyl-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole is a member of the triazole and oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Triazole Formation : The initial step often includes a cycloaddition reaction between an azide and an alkyne to create the triazole ring.

- Oxadiazole Formation : This is followed by cyclization involving a hydrazide and a carboxylic acid derivative to form the oxadiazole ring.

The reaction conditions include the use of solvents like ethanol or acetonitrile and may require catalysts to enhance yield and purity.

Biological Activities

The biological activities of this compound are diverse and include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism may involve:

- Inhibition of Cell Wall Synthesis : Disruption of bacterial cell wall integrity.

- Membrane Integrity Disruption : Compromising the integrity of microbial membranes.

Antifungal Activity

The compound has shown efficacy against various fungal strains. Studies suggest that it can inhibit fungal growth through similar mechanisms as its antibacterial effects.

Anticancer Properties

In cancer research, this compound has been investigated for its potential to:

- Induce Apoptosis : Trigger programmed cell death in cancer cells.

- Inhibit Proliferation : Block cancer cell growth by targeting specific signaling pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism.

- Cell Signaling Pathways : In cancer cells, it can activate pathways leading to apoptosis or inhibit those promoting cell survival.

Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |

| Study 2 | Antifungal | Showed potent antifungal activity comparable to standard antifungal agents. |

| Study 3 | Anticancer | Induced apoptosis in various cancer cell lines with IC50 values indicating strong activity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(5-methyl-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by cyclization to construct the oxadiazole ring. Key steps include:

- Using Cu(I) catalysts (e.g., CuSO₄ with sodium ascorbate) to promote regioselective triazole formation .

- Optimizing solvent systems (e.g., DMF or THF) and reaction temperatures (60–80°C) to enhance cyclization efficiency .

- Purification via column chromatography or recrystallization to achieve >99% purity, confirmed by ¹H/¹³C NMR .

Q. Which spectroscopic and analytical techniques are essential for structural validation of this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign peaks for triazole (δ 7.5–8.5 ppm) and oxadiazole (δ 8.0–8.3 ppm) protons, with o-tolyl methyl groups at δ 2.4–2.6 ppm .

- IR Spectroscopy : Confirm C=N stretches (1600–1650 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

- Elemental Analysis : Validate stoichiometry (C, H, N percentages) to ensure purity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction (Mo/Kα radiation) to obtain atomic coordinates .

- SHELX Refinement :

- Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .

- Address twinning or disorder using SHELXD/SHELXE for phase correction .

- Example: Similar triazole-oxadiazole hybrids show planar geometries with dihedral angles <10° between aromatic rings, confirmed via SHELX-refined structures .

Q. What strategies mitigate contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Docking vs. Assay Discrepancies : If computational models predict strong enzyme binding (e.g., glycogen phosphorylase) but in vitro assays show weak inhibition (e.g., Ki > 700 μM):

- Reassess protonation states and solvation effects in docking simulations .

- Validate binding via isothermal titration calorimetry (ITC) to measure actual ΔG .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) on o-tolyl rings to enhance target affinity, guided by QSAR models .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Substitution Patterns : Replace o-tolyl groups with naphthyl or glucopyranosyl moieties to improve steric complementarity with enzyme active sites .

- Bioisosteric Replacements : Substitute oxadiazole with thiadiazole to enhance metabolic stability while retaining π-π stacking interactions .

- Case Study : Derivatives with 4-fluorophenyl substitutions showed 30% higher antimicrobial activity compared to unsubstituted analogs .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in NMR spectral data across different synthetic batches?

- Methodological Answer :

- Trace Impurities : Use HSQC/HMBC NMR to distinguish between solvent artifacts (e.g., DMSO-d₆ at δ 2.5 ppm) and actual product signals .

- Tautomeric Forms : For triazole protons, variable-temperature NMR can identify dynamic equilibria (e.g., 1H- vs. 2H-triazole tautomers) .

- Batch Comparison : Overlay ¹H NMR spectra from multiple syntheses; deviations >0.1 ppm indicate unresolved stereochemistry or impurities .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the enzyme inhibition potential of this compound?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values against targets like glycogen phosphorylase using UV-Vis spectroscopy (e.g., NADH depletion at 340 nm) .

- Selectivity Screening : Test against related enzymes (e.g., hexokinase) to rule off-target effects .

- Positive Controls : Compare with known inhibitors (e.g., caffeine for phosphorylase) to contextualize potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.